Myristyl D-glucoside Myristyl D-glucoside
Brand Name: Vulcanchem
CAS No.: 33508-66-6
VCID: VC13694811
InChI: InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17-,18+,19-,20-/m1/s1
SMILES: CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C20H40O6
Molecular Weight: 376.5 g/mol

Myristyl D-glucoside

CAS No.: 33508-66-6

Cat. No.: VC13694811

Molecular Formula: C20H40O6

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Myristyl D-glucoside - 33508-66-6

Specification

CAS No. 33508-66-6
Molecular Formula C20H40O6
Molecular Weight 376.5 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17-,18+,19-,20-/m1/s1
Standard InChI Key ORUDEUCNYHCHPB-OUUBHVDSSA-N
Isomeric SMILES CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Introduction

Chemical Identity and Structural Properties

Nomenclature and Synonyms

Myristyl D-glucoside, systematically named (2R,3S,4S,5R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol, is also known as:

  • Tetradecyl D-glucopyranoside

  • Myristyl glucoside (INCI)

  • D-Glucopyranoside, tetradecyl .

Molecular Structure

The compound consists of a glucose moiety linked via a glycosidic bond to a myristyl (C14) alkyl chain. Its stereochemistry is critical for surfactant activity, with the hydroxyl groups of glucose enabling hydrogen bonding and the hydrophobic tail facilitating micelle formation .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC20H40O6\text{C}_{20}\text{H}_{40}\text{O}_6
Molecular Weight376.53 g/mol
IUPAC Name(2R,3S,4S,5R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol
CAS Number54549-26-7
SolubilityWater-soluble; forms micelles in aqueous media
log P (Octanol-Water)~4.6 (hydrophobic-lipophilic balance ~12)

Synthesis and Production

Industrial Synthesis

Myristyl D-glucoside is synthesized via acid-catalyzed condensation of glucose with myristyl alcohol. This Fischer glycosidation reaction typically employs:

  • Catalysts: Sulfonic acids (e.g., p-toluenesulfonic acid) or enzymatic methods .

  • Conditions: Elevated temperatures (80–120°C) under reduced pressure to remove water .

Natural vs. Synthetic Sources

While traditionally derived from palm kernel oil or coconut, synthetic production using petrochemical-derived myristyl alcohol is common to ensure consistency and scalability .

Functional Properties and Mechanisms

Surfactant Activity

As a non-ionic surfactant, Myristyl D-glucoside reduces surface tension by orienting its hydrophilic (glucose) and hydrophobic (myristyl) regions at interfaces. Key mechanisms include:

  • Micelle Formation: Critical micelle concentration (CMC) ~0.1–1 mM, enabling oil-in-water emulsification .

  • Solubilization of Lipids: Disrupts lipid bilayers, enhancing the removal of sebum and dirt .

Compatibility with Skin

  • Mildness: Low irritation potential compared to sulfates (e.g., SLS), making it suitable for sensitive skin .

  • Synergistic Effects: Enhances foam stability when combined with coco-glucoside or decyl glucoside .

Applications in Cosmetics and Personal Care

Cleansing Products

  • Shampoos/Body Washes: Provides gentle foam without stripping natural oils .

  • Facial Cleansers: Effective in removing makeup and impurities while maintaining skin pH .

Emulsions and Moisturizers

  • Stabilizer: Prevents phase separation in lotions and creams .

  • Conditioning Agent: Improves hair softness and reduces static .

Table 2: Typical Use Concentrations

Product TypeConcentration RangeFunction
Shampoos1–5%Primary surfactant
Facial Cleansers0.5–3%Co-surfactant
Moisturizers0.2–1%Emulsion stabilizer

Recent Research and Innovations

Antibacterial Applications

Myristyl D-glucoside demonstrates synergistic effects with natural antibiotics, disrupting bacterial cell membranes (e.g., E. coli, S. aureus) .

Anti-Aging Skincare

A 12-month clinical trial reported 70% improvement in facial wrinkles when used in formulations stimulating fibrillin-1 deposition, aiding dermal repair .

Sustainable Formulations

Trends favor its use in "green" products due to renewable sourcing and biodegradability, aligning with EU Ecolabel standards .

Regulatory Status and Industry Compliance

  • EU Cosmetics Regulation: Approved for use up to 10% concentration .

  • EWG Skin Deep® Rating: Low hazard (score 2), with restrictions only on prolonged use in leave-on products .

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